![molecular formula C11H7BrClNO2 B12620473 3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol CAS No. 920036-21-1](/img/structure/B12620473.png)
3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol is a chemical compound that features a bromopyridine moiety linked to a chlorophenol group via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol typically involves the reaction of 5-bromopyridine-3-ol with 5-chlorophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the bromopyridine and chlorophenol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the chlorophenol group can enhance the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(5-Bromopyridin-2-yl)oxy]-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
- 5-[(5-Bromopyridin-3-yl)oxy]pyrazine-2-carboxylic acid
Uniqueness
3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol is unique due to its specific combination of bromopyridine and chlorophenol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
920036-21-1 |
|---|---|
Fórmula molecular |
C11H7BrClNO2 |
Peso molecular |
300.53 g/mol |
Nombre IUPAC |
3-(5-bromopyridin-3-yl)oxy-5-chlorophenol |
InChI |
InChI=1S/C11H7BrClNO2/c12-7-1-11(6-14-5-7)16-10-3-8(13)2-9(15)4-10/h1-6,15H |
Clave InChI |
ITZFNUCAFNMWFF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC2=CC(=CN=C2)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B12620401.png)
![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)

![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)
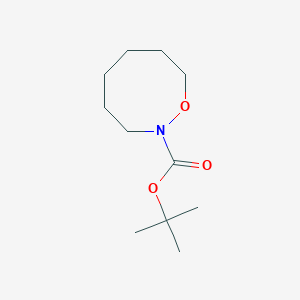
![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)
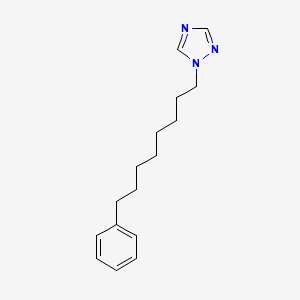
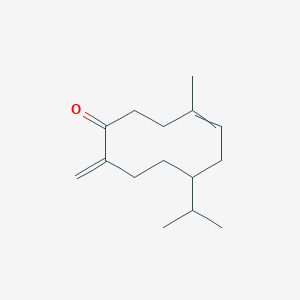
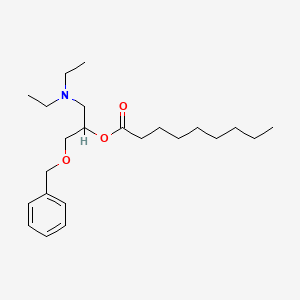
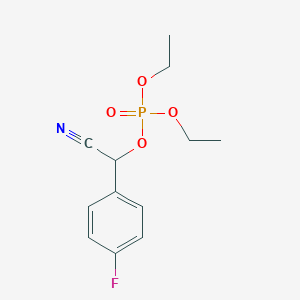
![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
